2-Piperidineethanol

Overview

Description

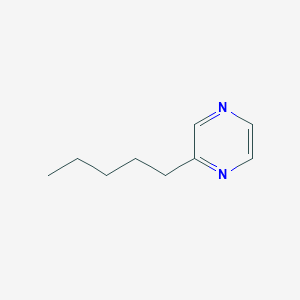

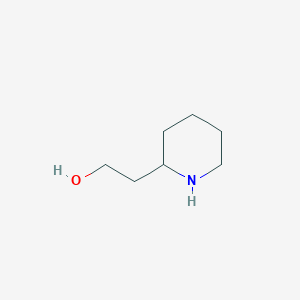

2-Piperidineethanol, also known as 2-(2-Hydroxyethyl)piperidine, is a chiral piperidine derivative. It is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group at the second position. This compound is notable for its versatility in organic synthesis, particularly in the preparation of various natural and synthetic compounds .

Mechanism of Action

Target of Action

2-Piperidineethanol, also known as 2- (2-Hydroxyethyl)piperidine, is a chiral piperidine derivative bearing two functional groups suitable for diversified elaborations of the molecule . It is a valuable chiral starting material in organic synthesis . .

Mode of Action

It has been used for the synthesis of several natural and synthetic compounds . The existence of a stereocenter at position 2 of the piperidine skeleton and the presence of an easily-functionalized group, such as the alcohol, set this compound as a valuable starting material for enantioselective synthesis .

Biochemical Pathways

It is known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent .

Pharmacokinetics

It is known that the compound has a boiling point of 234 °c (lit) and a melting point of 38-40 °C (lit) .

Result of Action

It has been used for the synthesis of several natural and synthetic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound and ethylene glycol form a non-aqueous solvent that exhibits a high CO2 capacity of up to 0.97 mol CO2 per mol amine at 25 °C and 1.0 atm and a low regeneration temperature of 50 °C . This indicates the low energy consumption in the regeneration process .

Biochemical Analysis

Biochemical Properties

2-Piperidineethanol plays a significant role in biochemical reactions. It is a reactant for the synthesis of spiroimidazolidinone NPC1L1 inhibitors, P2Y12 antagonists for inhibition of platelet aggregation, cyclin-dependent kinase inhibitors, anti-HIV agents, and tetraponerine analogs . It also serves as a reactant for the cyclization of secondary homoallylic amines .

Molecular Mechanism

It is known to participate in the synthesis of various biochemical compounds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It has been used in the formation of a non-aqueous solvent with ethylene glycol, exhibiting a high CO2 capacity and a low regeneration temperature, indicating low energy consumption in the regeneration process .

Metabolic Pathways

Given its role in the synthesis of various biochemical compounds, it may interact with certain enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidineethanol can be synthesized through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process typically involves the use of a hydrogenation catalyst, such as ruthenium or palladium, supported on a heterogeneous medium. The reaction is conducted under controlled temperature conditions to minimize the formation of byproducts .

Industrial Production Methods

On an industrial scale, this compound is produced by catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. The process is optimized to achieve high yields and selectivity while minimizing the formation of N-methylated byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Piperidineethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-protected aldehyde.

Reduction: It can be reduced to form different derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Swern oxidation is commonly used to convert this compound to its N-protected aldehyde.

Reduction: Catalytic hydrogenation using ruthenium or palladium catalysts.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

N-Protected Aldehyde: Formed through oxidation.

Various Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

2-Piperidineethanol is widely used in scientific research due to its versatility:

Chemistry: It serves as a valuable chiral starting material in organic synthesis.

Biology: Used in the synthesis of biologically active compounds.

Industry: Utilized in the production of various industrial chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Hydroxyethyl)piperidine

- 2-Piperidinemethanol

- 2-Pyridineethanol

- 3-Piperidinemethanol

- 4-Piperidinemethanol

Uniqueness

2-Piperidineethanol is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyethyl group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of enantioselective compounds .

Properties

IUPAC Name |

2-piperidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044837 | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-84-0 | |

| Record name | 2-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-2-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PIPERIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidin-2-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PIPERIDIN-2-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHY6X8X6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-piperidineethanol?

A1: The molecular formula of this compound is C7H15NO, and its molecular weight is 129.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, studies commonly utilize techniques like FTIR [] and NMR [] to analyze the interactions and reaction products of this compound.

Q3: What is the primary application of this compound currently being researched?

A3: A significant body of research focuses on this compound's potential as an absorbent for carbon dioxide (CO2) capture, particularly in post-combustion capture (PCC) applications [, , , , , , ].

Q4: How does this compound compare to other amines used for CO2 capture?

A4: Research suggests that this compound, in combination with sulfolane, exhibits promising CO2 absorption capacity, even at high temperatures []. Studies comparing it to other amines like monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA) highlight its advantages and disadvantages in terms of absorption capacity, regeneration temperature, and kinetic behavior [, , , ].

Q5: What is unique about the CO2 absorption mechanism of this compound?

A5: Unlike some other amines, this compound does not form carbamates when reacting with CO2. This is likely due to strong intramolecular hydrogen bonding []. Instead, it primarily forms bicarbonates, which can be advantageous for energy-efficient regeneration processes [].

Q6: Are there any studies on the performance of this compound in blended solutions for CO2 capture?

A6: Yes, researchers have investigated the density, viscosity, and CO2 absorption capacity of aqueous blends containing this compound with other amines, such as DEA, MDEA, and piperazine, as well as with solvents like sulfolane and N-methylpyrrolidone [, , , , , , ].

Q7: What are the limitations of using this compound for CO2 capture?

A7: While promising, research on this compound for CO2 capture is still ongoing. Some studies suggest its reaction rate with CO2 is slower compared to certain primary amines []. Further research is needed to optimize its absorption capacity, kinetics, and long-term performance in industrial settings.

Q8: What are some important physicochemical properties of this compound relevant to its applications?

A8: Studies have investigated various physicochemical properties of this compound and its aqueous solutions, including density, viscosity, dissociation constant, heat capacity, and diffusion coefficients [, , , , , , , , ]. These properties are crucial for understanding its behavior in solution and for designing and optimizing processes like CO2 absorption.

Q9: Have there been any attempts to model the behavior of this compound in solutions?

A9: Yes, researchers have used thermodynamic models like the UNIQUAC model and the Clegg–Pitzer equation to correlate and predict the solubility of CO2 and H2S in aqueous solutions containing this compound [, ]. Furthermore, the Redlich–Kister equation has been employed to model various physicochemical properties of this compound solutions, such as density, viscosity, and excess molar volume [, , , , ].

Q10: Beyond CO2 capture, are there other applications of this compound?

A10: While CO2 capture is a primary focus, this compound has been explored in other research contexts. It has been investigated as a chiral auxiliary in asymmetric synthesis, particularly in the enantioselective synthesis of alcohols []. Additionally, derivatives of this compound have been studied for their potential pharmaceutical applications, including their effects on platelet function [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)